Enhanced Lipophilicity (XLogP3 2.7) Relative to the Unsubstituted Parent Scaffold
The target compound exhibits a computed XLogP3-AA value of 2.7, which is significantly higher than the unsubstituted pyrido[3,4-d]pyrimidin-4-one core (logP ≈ -0.68) [1]. This ~3.4 log unit increase, driven by the N7-benzyl and C2-p-tolyl substituents, places the compound in a lipophilicity range associated with improved passive membrane permeability and potential blood-brain barrier penetration, while remaining below the threshold (logP >5) typically associated with poor solubility and promiscuous binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Unsubstituted 3H-pyrido[3,4-d]pyrimidin-4-one: logP -0.68 (reported); 7-benzyl-2-phenyl analog (CAS 62259-93-2): not available for direct comparison |
| Quantified Difference | Δ logP ≈ +3.4 vs. unsubstituted scaffold |
| Conditions | Computed by PubChem XLogP3 algorithm; comparator logP from Chembase.cn experimental database |
Why This Matters
This lipophilicity shift directly impacts assay design: the compound is suitable for cell-permeable target engagement studies where the polar parent scaffold would fail to cross membranes.
- [1] PubChem. XLogP3-AA computed property for CID 135865773. Comparator: ChemBase.cn, 3H,4H-Pyrido[3,4-d]pyrimidin-4-one logP value. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
